molecular formula C13H14N2O2 B1451789 ethyl 1-benzyl-1H-imidazole-2-carboxylate CAS No. 865998-45-4

ethyl 1-benzyl-1H-imidazole-2-carboxylate

Cat. No. B1451789
M. Wt: 230.26 g/mol
InChI Key: IKHCKQVOPBTOEG-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a chemical compound with the CAS Number: 865998-45-4 . It has a molecular weight of 230.27 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds has been a subject of research . These compounds are often prepared in two steps by alkylation of the ethyl 1H-imidazole-2-carboxylate with the corresponding alkyl or benzyl halide, followed by ester hydrolysis.


Molecular Structure Analysis

The InChI code for ethyl 1-benzyl-1H-imidazole-2-carboxylate is 1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 . The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

While specific chemical reactions involving ethyl 1-benzyl-1H-imidazole-2-carboxylate are not mentioned in the search results, imidazole compounds are key components to functional molecules that are used in a variety of everyday applications .


Physical And Chemical Properties Analysis

Ethyl 1-benzyl-1H-imidazole-2-carboxylate is a powder at room temperature . It has a molecular weight of 230.27 .

Scientific Research Applications

Synthesis and Biological Evaluation

A study focused on the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which involved the reaction of the corresponding ethyl ester with ethylenediamine. These compounds were evaluated for their cardiovascular effects, specifically as potential antihypertensive agents. The most active compounds on mean arterial blood pressure were those with high affinities for imidazoline binding sites and alpha(2) receptors, indicating the relevance of ethyl 1-benzyl-1H-imidazole-2-carboxylate derivatives in cardiovascular research (Touzeau et al., 2003).

Radioligand Development

Another application involved the synthesis of ethyl 8-fluoro-5,6-dihydro-5-[11C]methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate (RO 15.1788-11C), a benzodiazepine antagonist labeled with carbon-11. This compound was developed for in vivo studies of central benzodiazepine receptors using positron emission tomography, highlighting its use in neuroimaging and the study of neurological disorders (Maziére et al., 1984).

Central Nervous System Activity

Research on the synthesis and central nervous system activity of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea and their cyclization products revealed compounds with antinociceptive and serotoninergic activity. These findings suggest the potential of ethyl 1-benzyl-1H-imidazole-2-carboxylate derivatives in developing treatments for pain and serotonin-related disorders (Szacon et al., 2015).

Anticonvulsant Activity

In another study, a series of N-[(2,3,4,6-tetramethylbenzoyl)alkyl]imidazoles and N-([beta-(2,3,5,6-tetramethylphenyl)-beta-hydroxy]ethyl)imidazoles were synthesized and tested for anticonvulsant activity. These compounds demonstrated significant activity against electroshock and pentylenetetrazole convulsions in mice, suggesting the potential of ethyl 1-benzyl-1H-imidazole-2-carboxylate derivatives in epilepsy treatment (Leonardi et al., 1981).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for ethyl 1-benzyl-1H-imidazole-2-carboxylate and similar compounds involve further exploration of their synthesis and potential applications . These compounds are key components to functional molecules that are used in a variety of everyday applications .

properties

IUPAC Name

ethyl 1-benzylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-14-8-9-15(12)10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCKQVOPBTOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653842
Record name Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-benzyl-1H-imidazole-2-carboxylate

CAS RN

865998-45-4
Record name Ethyl 1-benzyl-1H-imidazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

148 g (936 mmol) of 1-benzyl-1H-imidazole are suspended in 480 ml of acetonitrile and, at −20° C., 120 ml (87.1 g; 860 mmol) of triethylamine are added. Then, over the course of 15 minutes, 211.2 ml (239 g; 2208 mmol) of ethyl chloroformate are added dropwise. The reaction mixture is stirred at −20° C. for 10 minutes. After warming to 15 to 20° C., the reaction mixture is stirred for 18 h and then concentrated in vacuo. The residue is mixed with water, saturated sodium chloride solution and saturated sodium bicarbonate solution and extracted three times with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution and, after drying with magnesium sulphate, evaporated in vacuo. The residue is fractionally distilled under high vacuum (boiling point=173 to 181° C., pressure=1.7 to 1.2 mbar).
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148 g
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120 mL
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211.2 mL
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480 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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